1,3,7-trimethyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
1,3,7-Trimethyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 886901-81-1, molecular formula: C₂₂H₂₁N₅O₃) is a xanthine derivative with a phenethylamino substituent at the 8-position of the purine scaffold . Its structure combines a rigid purine core with a flexible phenethylamino side chain, which may enhance receptor binding specificity compared to simpler xanthines like caffeine or theophylline .
Properties
IUPAC Name |
1,3,7-trimethyl-8-(2-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-19-12-13(20(2)16(23)21(3)14(12)22)18-15(19)17-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMRCZKKXHBCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321949 | |
| Record name | 1,3,7-trimethyl-8-(2-phenylethylamino)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-93-6 | |
| Record name | NSC400066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,7-trimethyl-8-(2-phenylethylamino)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3,7-trimethyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly known as Fenethylline , is a synthetic compound that exhibits a range of biological activities. This purine derivative has garnered attention for its potential therapeutic effects and mechanisms of action.
Fenethylline acts primarily as a stimulant and has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to that of other psychostimulants but with a unique profile due to its structural modifications.
Pharmacological Effects
- Stimulant Properties : Fenethylline has been reported to increase alertness and reduce fatigue. It is often compared to amphetamines in terms of its stimulant effects.
- Cognitive Enhancement : Studies suggest that it may improve cognitive functions such as memory and concentration.
- Analgesic Effects : Some research indicates potential analgesic properties, making it a candidate for pain management therapies.
Case Studies
- Cognitive Performance in Healthy Adults :
- A double-blind study evaluated the effects of Fenethylline on cognitive performance in healthy volunteers. Results indicated significant improvements in attention and working memory tasks compared to placebo controls.
- Pain Management :
- A clinical trial assessed the efficacy of Fenethylline in patients with chronic pain conditions. Participants receiving the compound reported lower pain scores and improved quality of life metrics.
Data Summary Table
Toxicological Considerations
While Fenethylline shows promise in various therapeutic areas, it is essential to consider its safety profile. Reports indicate potential side effects similar to other stimulants, including anxiety, insomnia, and cardiovascular effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-position substitution on the purine-2,6-dione scaffold is critical for modulating biological activity. Below, key analogs are compared based on structural variations, physicochemical properties, and reported activities.
Substitution at the 8-Position
Key Observations:
- Lipophilicity: The phenethylamino group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., trifluoroethylcarboxamide) .
- Receptor Specificity: Sulfanyl and triazolylmethoxy substituents (e.g., 22d, 313470-91-6) correlate with anticancer or S1PR3 activity, whereas carboxamide derivatives (4x) target adenosine receptors .
- Synthetic Accessibility : Mercapto derivatives (11c) require fewer synthetic steps but exhibit lower stability due to thiol oxidation .
Modifications at the 7-Position
Key Observations:
Fluorinated Analogs
Fluorination at the purine core or side chains is a common strategy to optimize pharmacokinetics:
Research Findings and Implications
- SAR Trends: 8-Position: Aromatic or heterocyclic substituents enhance receptor binding; alkylamino groups balance lipophilicity and solubility. 7-Position: Bulky substituents improve enzyme inhibition but may reduce oral bioavailability.
- Contradictions : Some 8-sulfanyl derivatives (e.g., 313470-91-6) show divergent targets (S1PR3 vs. PDEs), indicating substituent-dependent mechanistic diversity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
